molecular formula C6H4BrF2N B1504884 3-Bromo-2,5-difluoroaniline CAS No. 1269232-99-6

3-Bromo-2,5-difluoroaniline

Cat. No.: B1504884
CAS No.: 1269232-99-6
M. Wt: 208 g/mol
InChI Key: JBGGFYZUDGDHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-difluoroaniline is a useful research compound. Its molecular formula is C6H4BrF2N and its molecular weight is 208 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Bromo-2,5-difluoroaniline (3-Br-2,5-DFA) is an aromatic amine characterized by the presence of bromine and fluorine substituents on the aniline ring. This compound has garnered attention due to its potential applications in medicinal chemistry and its biological activity, particularly as a precursor for synthesizing more complex molecules. This article provides an overview of the biological activities associated with 3-Br-2,5-DFA, including its synthesis, interactions with biological systems, and implications for drug development.

  • Molecular Formula : C₆H₄BrF₂N
  • Molecular Weight : Approximately 244.46 g/mol
  • Structure : The compound features a benzene ring with an amino group (-NH₂) and halogen substituents at the 3 and 5 positions.

Synthesis

The synthesis of this compound typically involves various halogenation reactions. For instance, bromination and fluorination can be performed under controlled conditions to yield the desired product while minimizing side reactions. The following table summarizes common methods used for its synthesis:

MethodDescription
Electrophilic Aromatic SubstitutionUtilizes bromine or fluorine reagents to introduce halogens onto the aromatic ring.
Nucleophilic SubstitutionInvolves substitution reactions where nucleophiles replace halogen atoms.

Anticancer Potential

Research indicates that compounds structurally similar to 3-Br-2,5-DFA exhibit significant biological activity against various cancer cell lines. For example, studies have shown that certain halo-substituted anilines can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests that 3-Br-2,5-DFA may possess similar anticancer properties due to its structural characteristics.

The mechanism by which 3-Br-2,5-DFA exerts its biological effects is not fully elucidated but may involve:

  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt nucleotide synthesis pathways, potentially leading to apoptosis in cancer cells .
  • Electrophilic Interactions : The electrophilic nature of the bromine and fluorine substituents may facilitate interactions with nucleophilic sites in biomolecules, altering their function.

Toxicological Considerations

While exploring the biological activities of 3-Br-2,5-DFA, it is essential to consider its toxicity profile. Compounds with similar structures have been classified as irritants and potential toxic agents . Therefore, understanding the dose-response relationship and conducting thorough toxicity assessments are critical in evaluating the safety of this compound for therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-Br-2,5-DFA in drug development:

  • Synthesis of Trifluoromethylated Heterocycles : Research indicates that 3-Br-2,5-DFA can serve as a precursor for synthesizing trifluoromethylated heterocycles, which are significant in drug discovery due to their unique pharmacological properties .
  • Catalytic Applications : The compound has been explored for its utility in palladium-catalyzed reactions, which are crucial for developing new pharmaceuticals .

Properties

IUPAC Name

3-bromo-2,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGGFYZUDGDHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679589
Record name 3-Bromo-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269232-99-6
Record name 3-Bromo-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,3-dibromo-2,5-difluorobenzene (4 g, 14.7 mmol), benzophenone imine (2.6 mL, 15.5 mmol), sodium tert-butoxide (2.1 g, 22.1 mmol), (S)-BINAP (1.4 g, 2.2 mmol), in toluene (15 mL) was sparged with Argon and charged with Pd2(dba)3 (0.67 g, 0.74 mmol). The reaction was then sealed and irradiated at 100° C. for 30 minutes in a microwave reactor. The reaction mixture was diluted with Et2O and stirred for 2 hours with a palladium scavenger (Siliabond DMT). The mixture was filtered through a plug of Celite and the collected filtrate was partitioned between diethyl ether and water, and the resulting layers separated. The organic portion was washed with water, brine, dried (MgSO4), and concentrated to afford a brown red solid. The solid was dissolved in THF (40 mL) and treated with aqueous 6.0 N HCl solution (25 ml, 150 mmol). The reaction was stirred for 1.5 hours at room temperature was partitioned between water and Et2O. The layers were separated and the aqueous portion was brought to a pH of 9 with aqueous 1.0 M NaOH solution. The basic aqueous layer was extracted diethyl ether (3×30 mL) the combined diethyl ether layers were washed with aqueous 1.0 M NaOH solution, water, brine, dried (MgSO4), concentrated. Purification by flash chromatography (SiO2, 0-10% EtOAc in heptane) afforded 3-bromo-2,5-difluoroaniline (1.7 g, 8.2 mmol, 56%, trace benzophenone) as an orange solid: 1H NMR (400 MHz, CDCl3) δ 3.93 (br s, 2H) 6.43 (m, 1H) 6.62 (m, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0.67 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-2,5-difluoroaniline
3-Bromo-2,5-difluoroaniline
3-Bromo-2,5-difluoroaniline
3-Bromo-2,5-difluoroaniline
3-Bromo-2,5-difluoroaniline
3-Bromo-2,5-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.